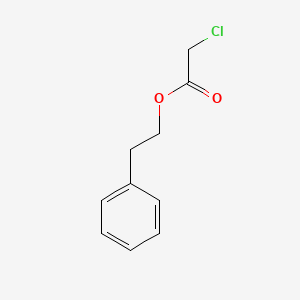Acetic acid, chloro-, 2-phenylethyl ester
CAS No.: 7476-91-7
Cat. No.: VC7998329
Molecular Formula: C10H11ClO2
Molecular Weight: 198.64 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 7476-91-7 |
|---|---|
| Molecular Formula | C10H11ClO2 |
| Molecular Weight | 198.64 g/mol |
| IUPAC Name | 2-phenylethyl 2-chloroacetate |
| Standard InChI | InChI=1S/C10H11ClO2/c11-8-10(12)13-7-6-9-4-2-1-3-5-9/h1-5H,6-8H2 |
| Standard InChI Key | MVUXHXZFGGRGNC-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CCOC(=O)CCl |
| Canonical SMILES | C1=CC=C(C=C1)CCOC(=O)CCl |
Acetic acid, chloro-, 2-phenylethyl ester, commonly referred to as 2-phenylethyl chloroacetate, is an organic compound with the molecular formula C10H11ClO2 and a molecular weight of 198.65 g/mol . This compound belongs to the class of halogenated esters due to the presence of a chlorine atom in its structure. It is notable for its applications in various chemical syntheses and as a reagent in organic chemistry.
Synthesis and Reactions
Acetic acid, chloro-, 2-phenylethyl ester can be synthesized through esterification reactions involving chloroacetic acid and 2-phenylethanol. The synthesis conditions often require careful control of temperature, concentration of reactants, and reaction time to optimize yield. This compound participates in various chemical reactions typical for esters, such as transesterification, which can be enhanced by using immobilized lipases.
Applications and Uses
The compound is used in various chemical syntheses due to its reactivity. Its applications are influenced by its structure, which features a phenethyl group attached to a chloroacetate moiety, indicating its functional properties as an ester. The efficiency of these reactions often depends on factors such as temperature, solvent choice, and catalyst presence.
Table: Comparison with Related Compounds
| Compound | Molecular Formula | Molecular Weight | Boiling Point |
|---|---|---|---|
| Acetic acid, chloro-, 2-phenylethyl ester | C10H11ClO2 | 198.64 g/mol | Approximately 210 °C |
| Acetic acid, chloro(phenylthio)-, ethyl ester | C10H11ClO2S | 230.71 g/mol | Not specified |
| Acetic acid, 2-chloro-,2-phenoxyethyl ester | C10H11ClO3 | 214.646 g/mol | 291.2 °C at 760 mmHg |
Safety and Handling
Due to its potential reactivity with strong nucleophiles, careful handling is required. The compound's reactivity is primarily due to the electrophilic nature of the carbon atom bonded to chlorine, making it susceptible to nucleophilic attack.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume